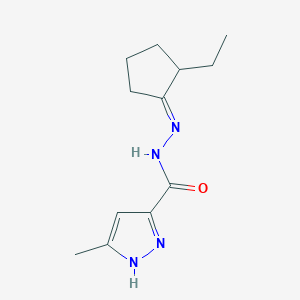![molecular formula C17H17N3O5S2 B321636 N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B321636.png)
N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a methoxybenzamide moiety. Its chemical properties and reactivity make it a subject of interest in both academic and industrial research.
Métodos De Preparación
The synthesis of N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-[(acetylamino)sulfonyl]aniline, which is then reacted with carbonothioyl chloride to form the desired product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 4-[(acetylamino)sulfonyl]aniline and 2-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide can be compared with similar compounds such as:
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-4-isopropylbenzamide: This compound has a similar structure but with an isopropyl group instead of a methoxy group, leading to different chemical and biological properties.
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-4-fluorobenzamide:
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-phenylpropanamide: This compound has a longer carbon chain, which may affect its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C17H17N3O5S2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H17N3O5S2/c1-11(21)20-27(23,24)13-9-7-12(8-10-13)18-17(26)19-16(22)14-5-3-4-6-15(14)25-2/h3-10H,1-2H3,(H,20,21)(H2,18,19,22,26) |
Clave InChI |
USJGUTHYTUAXSM-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


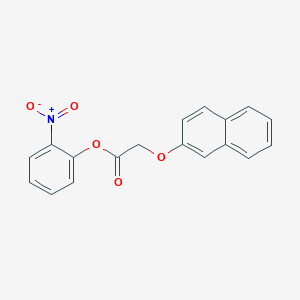
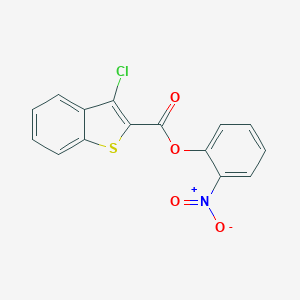
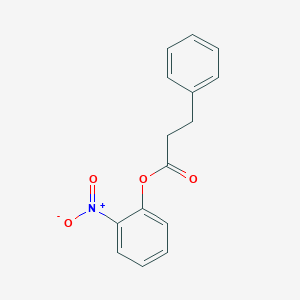
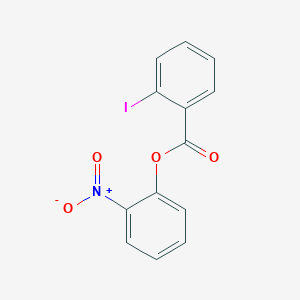
![2-[(3,4-Dichloroanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321557.png)
![2-[(2,3-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321558.png)
![N-cyclohexyl-2-[(phenylacetyl)amino]benzamide](/img/structure/B321559.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B321561.png)
![N-cyclohexyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B321563.png)

![2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE](/img/structure/B321571.png)
![N'-[(4-methoxyphenyl)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B321574.png)
![2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B321577.png)
